molecular formula C16H14BrNO4 B2579624 methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate CAS No. 477848-29-6

methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate

Cat. No.: B2579624
CAS No.: 477848-29-6
M. Wt: 364.195
InChI Key: KUWRACDEQVRCPO-GIJQJNRQSA-N
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Description

Methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate is a complex organic compound characterized by its aromatic properties and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate typically involves the following steps:

  • Starting Materials: : The synthesis begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde and methyl 3-aminobenzoate.

  • Condensation Reaction: : These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide, leading to the formation of the desired compound.

  • Solvent and Temperature: : The reaction is often carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

For large-scale production, the compound can be synthesized using automated chemical reactors that allow for precise control over reaction conditions, ensuring high yield and purity. Continuous flow reactors are particularly useful in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the hydroxyl group, forming quinone derivatives.

  • Reduction: : Reduction of the imine bond can yield secondary amines.

  • Substitution: : The bromine atom allows for various substitution reactions, where it can be replaced by other nucleophiles such as alkyl groups or halogens.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides or Grignard reagents.

Major Products

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Formation of secondary amines.

  • Substitution: : Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for a wide range of chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

Methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : It can act as an inhibitor of certain enzymes, potentially leading to therapeutic effects in conditions where enzyme activity is dysregulated.

  • Receptor Binding: : The compound can bind to specific receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate

  • Methyl 3-{[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate

  • Methyl 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzenecarboxylate

Unique Properties

The presence of the bromine atom in methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate imparts unique reactivity and interaction with biological targets compared to similar compounds. This bromine atom allows for further functionalization, making it a versatile compound in synthetic chemistry and medicinal research.

Properties

IUPAC Name

methyl 3-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-14-8-12(17)6-11(15(14)19)9-18-13-5-3-4-10(7-13)16(20)22-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWRACDEQVRCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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